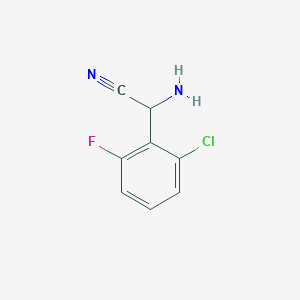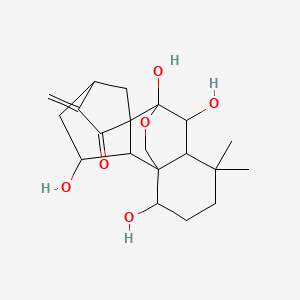![molecular formula C10H10F3NO B12108875 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)
2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- is an organic compound with a unique structure that includes a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-trifluoromethoxybenzyl halide with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical and physiological processes.
Comparison with Similar Compounds
2-Propen-1-amine: A simpler analog without the trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the propenylamine structure.
Uniqueness: The presence of both the trifluoromethoxy group and the propenylamine structure in 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- makes it unique. This combination can enhance its reactivity and binding properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+ |
InChI Key |
XWEJORFDRRJFOJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CN)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)





